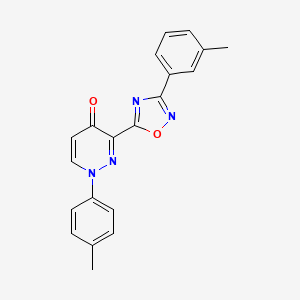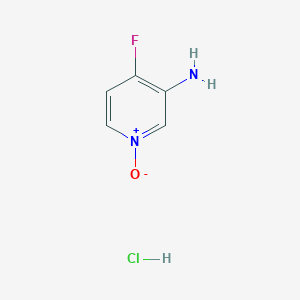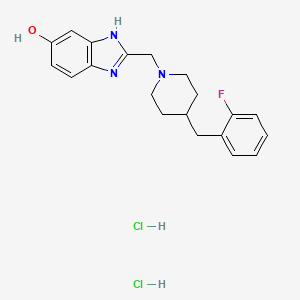
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a carboxamide group (-CONH2), a benzoyl group (C6H5CO-), and methyl groups (-CH3), which are common in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and could vary widely .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the polar carboxamide group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Heterocycles
A study discusses the synthesis of pyrrolo[3,2-c]coumarin derivatives from 4-N-(4′-aryloxybut-2′-ynyl),N-methylaminocoumarins, which could imply the relevance of similar synthetic routes or mechanisms in producing compounds like 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide for potential bioactive applications (Majumdar & Samanta, 2002).
Polymeric and Solid Lipid Nanoparticles
Another study focuses on the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications. This research indicates the potential of using advanced delivery systems for compounds with agricultural significance, which might extend to the delivery of heterocyclic carboxamide derivatives (Campos et al., 2015).
Novel Heterocyclic Synthesis
A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones showcases a novel approach to synthesizing heterocyclic compounds, which could have implications for the development of new materials or drugs involving similar structural frameworks (Galenko et al., 2019).
Synthesis and Characterization of Polyamides
Research into the synthesis and characterization of polyamides containing pendant pentadecyl chains demonstrates the versatility of carboxamide derivatives in polymer science, suggesting potential materials science applications for similar compounds (More et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-18(3,4)20-17(22)15-10-14(11-19-15)16(21)13-8-6-12(2)7-9-13/h6-11,19H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGJJMARAHYDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)



![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)
